![molecular formula C10H13N3O2S B2562852 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351609-12-5](/img/structure/B2562852.png)
1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound used in scientific research studies. It is also known as OTU, a derivative of pyrrolidine and thiophene. OTU has been shown to have potential therapeutic effects in various diseases, making it a promising compound for future research.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea derivatives are explored for their potential as pharmacological agents. For example, compounds with this moiety have been studied for their role in inhibiting PI3 kinase, a crucial enzyme involved in cellular growth, proliferation, and survival. Stereoselective synthesis methods have been developed for active metabolites of potent inhibitors like PKI-179, indicating the significance of this structure in drug development (Zecheng Chen et al., 2010). Additionally, derivatives have shown apoptosis induction and potential anticancer activity, particularly in breast and colorectal cancer cell lines (Han-Zhong Zhang et al., 2005).
properties
IUPAC Name |
1-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-9-4-7(5-11-9)13-10(15)12-6-8-2-1-3-16-8/h1-3,7H,4-6H2,(H,11,14)(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGTPUDAGCPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.